![molecular formula C12H17N5O2 B2594093 2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 477853-42-2](/img/structure/B2594093.png)
2-(dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
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Overview
Description
2-(Dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile, abbreviated as 2-DMPOC, is an organic compound with a wide range of applications in the scientific research field. It is a member of the oxazine family and is used in a variety of laboratory experiments. As a result, it has been the subject of much research and has been found to be a useful tool in many scientific endeavors.
Scientific Research Applications
- Piperazines are a class of heterocyclic compounds with diverse biological activities. Researchers have explored the synthesis of piperazines due to their potential as pharmaceutical agents . The compound could serve as a scaffold for designing novel drugs targeting specific receptors or enzymes.
- The synthesis of piperazine derivatives has relevance beyond medicine. For instance, researchers have synthesized novel turpentine derivative p-menthene type secondary amines, which could be used as sustainable crop protection agrochemicals .
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and psychoactive drugs. Piperazine derivatives often interact with neurotransmitter receptors in the nervous system, such as dopamine, serotonin, or GABA receptors .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if it targets serotonin receptors, it might act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in neurotransmission .
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. For example, if it affects serotonin receptors, it could influence the serotonin signaling pathway, affecting mood, sleep, and other physiological processes .
Pharmacokinetics
Piperazine derivatives generally have good bioavailability and can cross the blood-brain barrier due to their lipophilic nature. They are usually metabolized in the liver and excreted in the urine .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if it affects serotonin receptors, it could alter neuronal firing rates, synaptic plasticity, and ultimately, behaviors influenced by serotonin .
properties
IUPAC Name |
2-(dimethylamino)-4-(4-methylpiperazin-1-yl)-6-oxo-1,3-oxazine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-15(2)12-14-10(9(8-13)11(18)19-12)17-6-4-16(3)5-7-17/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLQSFKTWINHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)OC(=N2)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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